molecular formula C8H14O2 B13562224 2,2,3-Trimethylcyclobutane-1-carboxylicacid

2,2,3-Trimethylcyclobutane-1-carboxylicacid

Cat. No.: B13562224
M. Wt: 142.20 g/mol
InChI Key: HCJRIRTUDZNXJQ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with three methyl groups and a carboxylic acid group. This compound is part of the cycloalkane family, which are known for their ring structures and unique chemical properties. The presence of the carboxylic acid group imparts additional reactivity, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-trimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,3-trimethylbutane with a suitable oxidizing agent can yield the desired cyclobutane derivative. Another method involves the use of Grignard reagents, where the reaction of a cyclobutane derivative with carbon dioxide followed by acidification produces the carboxylic acid.

Industrial Production Methods: Industrial production of 2,2,3-trimethylcyclobutane-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,3-trimethylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

    2,2,3,3-Tetramethylcyclobutane-1-carboxylic acid: This compound has an additional methyl group, which can affect its reactivity and physical properties.

    Cyclobutane-1-carboxylic acid: Lacks the methyl substitutions, making it less sterically hindered and more reactive in certain reactions.

    2,2-Dimethylcyclobutane-1-carboxylic acid: Has fewer methyl groups, resulting in different chemical behavior and applications.

Uniqueness: 2,2,3-Trimethylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2,2,3-trimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-5-4-6(7(9)10)8(5,2)3/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

HCJRIRTUDZNXJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1(C)C)C(=O)O

Origin of Product

United States

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